molecular formula C18H24N2O B11641494 2,6-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol

2,6-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol

Cat. No.: B11641494
M. Wt: 284.4 g/mol
InChI Key: ZPVMQCJVXWHUDI-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol is an organic compound with the molecular formula C({18})H({24})N(_{2})O This compound features a quinoline core substituted with dimethyl groups at positions 2 and 6, and a 3-methylpiperidin-1-ylmethyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions: The dimethyl groups are introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Piperidine Introduction: The 3-methylpiperidin-1-ylmethyl group is attached via a nucleophilic substitution reaction, where the quinoline derivative reacts with 3-methylpiperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at position 4 can undergo oxidation to form a quinone derivative.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

    Substitution: The methyl groups and the piperidine moiety can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,6-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable quinoline core and reactive functional groups.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at position 4 can form hydrogen bonds with active site residues, while the piperidine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylquinoline: Lacks the piperidine moiety and hydroxyl group, resulting in different chemical reactivity and biological activity.

    3-[(3-Methylpiperidin-1-yl)methyl]quinolin-4-ol: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.

    4-Hydroxyquinoline: Lacks the piperidine and dimethyl groups, leading to different applications and reactivity.

Uniqueness

2,6-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol is unique due to its combination of a quinoline core, dimethyl groups, and a piperidine moiety. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

2,6-dimethyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one

InChI

InChI=1S/C18H24N2O/c1-12-6-7-17-15(9-12)18(21)16(14(3)19-17)11-20-8-4-5-13(2)10-20/h6-7,9,13H,4-5,8,10-11H2,1-3H3,(H,19,21)

InChI Key

ZPVMQCJVXWHUDI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=C(NC3=C(C2=O)C=C(C=C3)C)C

Origin of Product

United States

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